(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes This compound is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a carboxamide group
Preparation Methods
The synthesis of (2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the phenyl and carboxamide groups. The reaction conditions often require specific catalysts and reagents to ensure the desired enantiomeric purity and yield. Industrial production methods may involve catalytic processes to prepare the compound in an enantiomerically pure or enriched form .
Chemical Reactions Analysis
(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties and interactions with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share a similar ring structure but may have different functional groups and properties.
Carboxamide derivatives: These compounds contain the carboxamide group but may have different ring structures and substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H17N3O2S/c1-21-16(22)12-15(17(23)19-13-8-4-2-5-9-13)24-18(21)20-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,23) |
InChI Key |
SHRXNGRLVPMQQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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